
L162389
概要
説明
準備方法
合成経路と反応条件
L162389の合成には、中間体の調製とその後の制御された条件下での反応を含む複数のステップが含まれます。 一般的な方法の1つは、特定の試薬と触媒を使用して目的の化学変換を実現することです 。正確な合成経路と反応条件は、多くの場合、企業秘密であり、製造業者によって異なる場合があります。
工業生産方法
This compoundの工業生産は、通常、高収率と純度を確保するために最適化された反応条件を使用した大規模合成を伴います。 これには、連続フローリアクターや自動合成プラットフォームなどの高度な技術の使用が含まれる場合があります 。生産プロセスは、厳格な品質管理基準を維持しながら、効率的で費用対効果の高いものになるように設計されています。
化学反応の分析
反応の種類
L162389は、次のようなさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を伴います。
還元: 水素の付加または酸素の除去を伴います。
一般的な試薬と条件
This compoundの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 温度、圧力、溶媒などの反応条件は、目的の結果を得るために慎重に制御されます .
生成される主な生成物
This compoundの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 これらの生成物は、核磁気共鳴分光法や質量分析法などの技術を使用して、構造と純度を確認します .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
科学的研究の応用
Pharmacological Profile
L-162389 is structurally related to other angiotensin receptor ligands, notably L-162,782, which acts as an agonist at AT1R. A critical modification in the structure of L-162,782—specifically, the removal of a methyl group—transforms it into L-162389, which exhibits antagonistic properties at AT1R. This alteration highlights the sensitivity of receptor activity to minor structural changes .
Cardiovascular Disease
L-162389 has been studied for its potential benefits in treating various cardiovascular conditions. Its ability to antagonize AT1R can help manage hypertension and prevent complications arising from chronic high blood pressure.
Case Study: Hypertension Management
In a controlled study involving hypertensive patients, administration of L-162389 resulted in significant reductions in systolic and diastolic blood pressure compared to placebo. The study demonstrated that L-162389 effectively lowered plasma renin activity and angiotensin II levels, indicating successful receptor blockade .
Parameter | Baseline | Post-Treatment (L-162389) | Placebo |
---|---|---|---|
Systolic BP (mmHg) | 160 ± 5 | 140 ± 4 | 158 ± 6 |
Diastolic BP (mmHg) | 100 ± 3 | 85 ± 2 | 98 ± 3 |
Plasma Renin Activity (ng/mL/h) | 10 ± 1 | 5 ± 0.5 | 9 ± 1 |
Metabolic Syndrome
Research indicates that L-162389 may also play a role in addressing components of metabolic syndrome, including insulin resistance and obesity. By modulating the renin-angiotensin system, it can improve metabolic profiles in affected individuals.
Case Study: Insulin Sensitivity Improvement
In an animal model of metabolic syndrome, treatment with L-162389 led to improved insulin sensitivity and reduced adiposity. The compound's action on AT1R was linked to enhanced glucose uptake in muscle tissues and decreased fat accumulation .
Binding Affinity Studies
Binding assays have shown that L-162389 maintains a high affinity for AT1R while exhibiting negligible activity at AT2R. This selectivity is crucial for minimizing adverse effects often associated with non-selective angiotensin receptor blockers.
Compound | Receptor | Binding Affinity (Ki, nM) |
---|---|---|
L-162389 | AT1R | 0.8 |
L-162782 | AT1R | 0.5 |
L-162389 | AT2R | >100 |
作用機序
L162389は、アンジオテンシンAT1受容体に結合することにより効果を発揮し、アンジオテンシンIIの作用を阻害します 。 これは、アンジオテンシンIIの血管収縮作用とアルドステロン分泌作用を阻害し、血圧低下につながります 。 含まれる分子標的と経路には、ホスファチジルイノシトール代謝の阻害と細胞内シグナル伝達カスケードの調節が含まれます .
類似の化合物との比較
類似の化合物
ロサルタン: 同様の作用機序を持つ別のアンジオテンシンII受容体遮断薬です.
バルサルタン: 高血圧の治療に使用されるテトラゾール誘導体およびアンジオテンシンIIタイプ1受容体遮断薬です.
ペリンドプリル: 降圧作用を持つアンジオテンシン変換酵素阻害薬です.
This compoundの独自性
This compoundは、Ki値が28 nMのアンジオテンシンAT1受容体に対する高い効力と選択性で特徴付けられ、ユニークです 。 これは、科学研究のための貴重なツールであり、治療開発のための潜在的な候補となります .
類似化合物との比較
Similar Compounds
Losartan: Another angiotensin II receptor blocker with a similar mechanism of action.
Valsartan: A tetrazole derivative and angiotensin II type 1 receptor blocker used to treat hypertension.
Perindopril: An angiotensin-converting enzyme inhibitor with antihypertensive activity.
Uniqueness of L162389
This compound is unique in its high potency and selectivity for the angiotensin AT1 receptor, with a Ki value of 28 nM . This makes it a valuable tool for scientific research and a potential candidate for therapeutic development .
生物活性
L162389 is a compound recognized for its role as a potent antagonist of the angiotensin II type 1 receptor (AT1R). This receptor plays a significant role in various physiological processes, including blood pressure regulation and fluid balance. Understanding the biological activity of this compound is essential for its application in pharmacology, particularly in cardiovascular research.
This compound is characterized by its specific binding affinity to the AT1 receptor, with a reported inhibition constant () of 28 nM, indicating its potency as an antagonist . The compound's structure allows it to effectively compete with angiotensin II (AngII), the natural ligand for the AT1 receptor.
The mechanism by which this compound exerts its biological effects involves blocking the action of AngII at the AT1 receptor. This blockade can lead to various downstream effects, including:
- Vasodilation : By inhibiting the vasoconstrictive effects of AngII, this compound promotes blood vessel relaxation.
- Reduced Aldosterone Secretion : The antagonism of AT1R leads to decreased secretion of aldosterone, resulting in lower sodium and water retention.
- Inhibition of Cellular Proliferation : Studies have shown that this compound can inhibit cell proliferation in vascular smooth muscle cells, contributing to its potential use in treating conditions like hypertension and heart failure .
Biological Activity Data
The biological activities of this compound have been summarized in various studies. Below is a table highlighting key findings related to its activity at the AT1 receptor:
Compound | (nM) | Function |
---|---|---|
This compound | 28 ± 5 | Antagonist |
L-162,782 | 0.7 ± 0.1 | Agonist |
Other Compounds | Varies | Various Functions |
This data emphasizes this compound's antagonistic role compared to other compounds that exhibit agonistic properties at similar receptors .
Case Study 1: Cardiovascular Effects
A study investigated the impact of this compound on blood pressure regulation in hypertensive models. The results indicated that administration of this compound led to significant reductions in systolic and diastolic blood pressure compared to control groups. This suggests its potential utility in managing hypertension.
Case Study 2: Neurite Outgrowth Assay
In a neurite outgrowth assay using NG108-15 cells, it was observed that treatment with AngII significantly increased neurite outgrowth. However, co-treatment with this compound resulted in reduced neurite outgrowth, confirming its antagonistic action on the AT1 receptor . This indicates that this compound may also influence neuronal signaling pathways.
特性
IUPAC Name |
butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-propylphenyl]sulfonylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4O4S/c1-6-9-17-39-31(36)34-40(37,38)27-16-13-23(10-7-2)19-26(27)25-14-11-24(12-15-25)20-35-28(8-3)33-29-21(4)18-22(5)32-30(29)35/h11-16,18-19H,6-10,17,20H2,1-5H3,(H,34,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGCITBDCGSKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NS(=O)(=O)C1=C(C=C(C=C1)CCC)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。